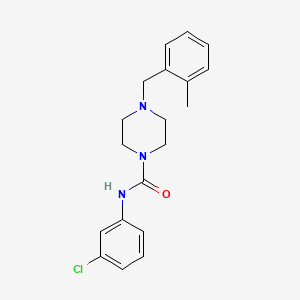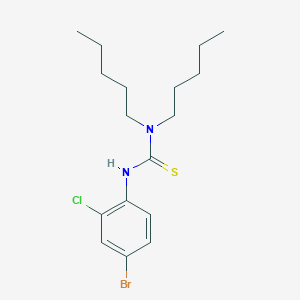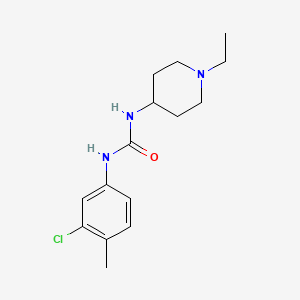
N-(3-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These processes yield pharmaceutical intermediates like 1-(2,3-dichlorophenyl)piperazine, confirming the structure through IR and 1H-NMR techniques, indicating a methodological framework applicable to the synthesis of N-(3-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide (Quan, 2006).
Molecular Structure Analysis
The molecular interaction of structurally similar compounds with receptor sites, such as the CB1 cannabinoid receptor, has been studied. These studies utilize AM1 molecular orbital methods for conformational analysis, indicating how different conformations influence receptor binding affinity. Such analyses are crucial for understanding the molecular structure of N-(3-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide and its potential interactions with biological targets (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives include hydrosilylation of N-aryl imines, demonstrating the reactivity of piperazine-containing compounds. These reactions are catalyzed by derivatives of l-piperazine-2-carboxylic acid, showcasing the chemical versatility and reactivity of such molecules (Wang et al., 2006).
Physical Properties Analysis
The physical properties of related compounds can be understood through the synthesis and structural elucidation of derivatives, such as 1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one. The structure, confirmed by various spectroscopic methods, provides insights into the physical characteristics that may also apply to N-(3-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are highlighted in their synthesis and biological evaluation, such as their activity against various biological targets. These insights can help infer the chemical properties of N-(3-chlorophenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, including potential biological activities and interactions (Guna et al., 2009).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-5-2-3-6-16(15)14-22-9-11-23(12-10-22)19(24)21-18-8-4-7-17(20)13-18/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKVICZHBNDWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4280958.png)
![3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4280961.png)

![3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4280978.png)




![2-({[(4-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4280994.png)
![2-[(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4281015.png)
![6-methyl-2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4281018.png)